Tetrahydro-3,4-dipiperonylfuran-2-ol

Description

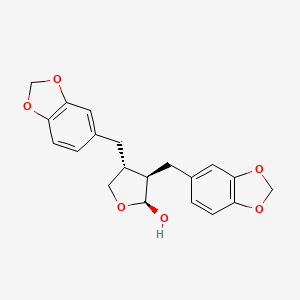

Structure

3D Structure

Properties

IUPAC Name |

3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYWRNLYKJKHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871975 | |

| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cubebin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18423-69-3 | |

| Record name | Tetrahydro-3,4-dipiperonylfuran-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cubebin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 - 132 °C | |

| Record name | Cubebin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation and Extraction Methodologies of Cubebin from Botanical Sources

Botanical Origins and Distribution of Cubebin

The occurrence of cubebin is not widespread in the plant kingdom but is characteristic of specific genera and families.

Cubebin has been isolated from several plant species, with some serving as primary sources due to their relatively high concentration of the compound. The fruits of Piper cubeba L.f., commonly known as cubeb pepper, are considered the principal source of (-)-cubebin. Lignans (B1203133) can be isolated from various parts of Piper cubeba, including the roots, rhizomes, stems, leaves, seeds, and fruits. nih.gov Another significant source is Zanthoxylum naranjillo Griseb., where cubebin has been isolated from the leaves. nih.govresearchgate.net Other plants reported to contain cubebin include the aerial parts of Piper nigrum L., Piper clusii (Miq.) C. DC., and Aristolochia constricta Griseb.

| Plant Species | Common Name | Family | Plant Part(s) Containing Cubebin | References |

|---|---|---|---|---|

| Piper cubeba L.f. | Cubeb Pepper / Java Pepper | Piperaceae | Fruits, Seeds, Roots, Rhizomes, Stems, Leaves | nih.govnih.gov |

| Zanthoxylum naranjillo Griseb. | - | Rutaceae | Leaves | nih.govresearchgate.net |

| Piper nigrum L. | Black Pepper | Piperaceae | Aerial Parts | |

| Piper clusii (Miq.) C. DC. | - | Piperaceae | Aerial Parts, Leaves | |

| Aristolochia constricta Griseb. | - | Aristolochiaceae | - |

Cubebin and its related lignans are characteristic secondary metabolites in a few specific plant families. The Piperaceae family, particularly the genus Piper, is the most prominent, with Piper cubeba being the most studied source. nih.gov The compound is also found in the Rutaceae family, exemplified by its presence in Zanthoxylum naranjillo. sci-hub.se Furthermore, species within the Aristolochiaceae and Myristicaceae families have been identified as containing cubebin. sci-hub.se

Extraction Techniques and Optimization for Cubebin Acquisition

The acquisition of cubebin from plant matrices relies on effective extraction techniques that separate the compound from the plant material. The choice of method and solvent is crucial for maximizing yield and purity.

Solvent extraction is the most common method for obtaining cubebin from botanical sources. organomation.com This process involves using a solvent to dissolve the target compound from the powdered plant material. The selection of the solvent is based on the polarity and solubility of cubebin. researchgate.net

Commonly used solvents include:

Methanol and Ethanol (B145695) : These polar alcohols are frequently used for the initial crude extraction from plants like Piper cubeba. nih.govtjnpr.orgresearchgate.net Ethanol, in particular, is considered a safe and effective solvent. coleparmer.com

Dichloromethane (B109758) : This solvent is often used in fractionation steps, such as in vacuum liquid chromatography and column chromatography, often in combination with ethyl acetate (B1210297). tjnpr.org

Petroleum Ether : A non-polar solvent used in partitioning steps to remove fats and other non-polar impurities from a more polar crude extract, such as a methanolic extract.

Acetone : This solvent plays a significant role in purification, as it can be used to dissolve crude cubebin while precipitating saponified materials upon refrigeration.

Hexane : Used to obtain crude extracts from the leaves of Zanthoxylum naranjillo. nih.govresearchgate.net

Chloroform : Employed for extraction using a Soxhlet apparatus, a method involving continuous extraction with a cycling solvent.

The extraction process can be carried out through various methods, including maceration (soaking the plant material in a solvent) tjnpr.org, and Soxhlet extraction, which provides a more exhaustive extraction through repeated solvent washing.

| Solvent | Extraction Method | Plant Source Example | Purpose | References |

|---|---|---|---|---|

| Methanol / Ethanol | Maceration / Soxhlet | Piper cubeba | Initial crude extraction | nih.govtjnpr.org |

| Chloroform | Soxhlet | Piper cubeba | Initial crude extraction | |

| Hexane | Maceration | Zanthoxylum naranjillo | Initial crude extraction | nih.govresearchgate.net |

| Dichloromethane | Chromatography | Piper cubeba extract | Fractionation and purification | tjnpr.org |

| Petroleum Ether | Solvent Partitioning | Methanolic extract | Defatting / Removing non-polar impurities | |

| Acetone | Precipitation/Filtration | Saponified extract | Purification of crude cubebin |

To improve efficiency and reduce extraction time and solvent consumption, advanced methods have been explored.

Ultrasound-Assisted Extraction (UAE) : This technique utilizes high-frequency sound waves to create acoustic cavitation in the solvent. nih.govyoutube.com The collapse of cavitation bubbles near the plant material generates physical forces that disrupt cell walls, enhancing solvent penetration and accelerating the release of intracellular compounds like cubebin. youtube.com UAE has been shown to be a more efficient method for extracting lignans from Piper cubeba compared to traditional techniques like maceration and Soxhlet extraction. biocrick.com One optimized procedure used 84% aqueous ethanol for 38 minutes to achieve a high yield of total lignans. biocrick.com This method is considered a "green" technique due to its reduced energy and solvent requirements. nih.govyoutube.com

Isolation and Purification Strategies for Cubebin

Following the initial extraction, the resulting crude extract contains a mixture of compounds. Therefore, subsequent isolation and purification steps are necessary to obtain pure cubebin. niscair.res.in

A multi-step approach is typically employed:

Solvent Partitioning/Fractionation : The crude extract is often subjected to liquid-liquid partitioning. For instance, a methanolic extract of Piper cubeba can be repeatedly partitioned with petroleum ether to remove non-polar constituents, concentrating the cubebin in the methanolic layer. In other cases, vacuum liquid chromatography (VLC) is used to separate the crude extract into several fractions using a solvent gradient, such as dichloromethane and ethyl acetate. tjnpr.org

Chromatography : Column chromatography is a cornerstone technique for isolating lignans. niscair.res.in The active fractions from the initial separation are passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. tjnpr.org A mobile phase, often a mixture of solvents like dichloromethane:ethyl acetate or toluene:ethyl acetate, is used to elute the compounds at different rates based on their polarity, allowing for the separation of cubebin from other lignans like hinokinin (B1212730). tjnpr.org

Preparative Thin-Layer Chromatography (TLC) : For further purification of fractions obtained from column chromatography, preparative TLC can be used. This method involves applying the sample to a thicker layer of silica gel on a plate and developing it with a suitable solvent system to isolate the main compound. tjnpr.org

Recrystallization : This is often the final step to achieve high purity. Crude cubebin obtained from chromatographic methods is dissolved in a suitable solvent mixture, such as petroleum ether:ethyl acetate, from which pure cubebin crystallizes as white needles upon cooling or solvent evaporation.

The purity of the isolated cubebin is typically confirmed through analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). tjnpr.org The structure is then elucidated using spectroscopic methods like UV, IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR). niscair.res.in

Chromatographic Separations (e.g., Column Chromatography, Thin-Layer Chromatography)

Chromatography is a cornerstone technique for the isolation and purification of cubebin from plant extracts. niscair.res.inresearchgate.net The principle of separation relies on the differential partitioning of compounds between a stationary phase and a mobile phase. orgchemboulder.com Various chromatographic methods, including vacuum liquid chromatography (VLC), column chromatography (CC), and thin-layer chromatography (TLC), are employed sequentially to achieve separation. tjnpr.org

Column Chromatography (CC) is a preferred and widely used method for the separation of lignans like cubebin. researchgate.net In this technique, a stationary phase, such as silica gel, is packed into a column. nih.govtjnpr.org The crude or partially purified plant extract is loaded onto the column, and a solvent system (mobile phase) is passed through it. Compounds separate based on their polarity, with less polar compounds eluting faster than more polar ones. researchgate.net For cubebin isolation, researchers have utilized silica gel columns with various mobile phase systems, often employing a gradient of increasing polarity to effectively separate the different components. tjnpr.org For instance, a gradient of dichloromethane and ethyl acetate has been successfully used to separate fractions containing cubebin. tjnpr.org

Thin-Layer Chromatography (TLC) is an essential tool used throughout the isolation process. nih.gov It is a simple, rapid, and inexpensive technique for monitoring the progress of column chromatography separations, identifying fractions containing the target compound, and assessing the purity of the isolated substance. orgchemboulder.comsigmaaldrich.cn TLC plates are typically coated with silica gel containing a fluorescent indicator. libretexts.org After applying the sample and developing the plate in a solvent system, compounds are visualized under UV light. nih.gov Specific mobile phases, such as toluene:ethyl acetate (70:30) or dichloromethane:ethyl acetate (8:2 v/v), have been documented for the analysis of cubebin. tjnpr.org In some cases, preparative TLC is used as a final purification step for the main compound isolated from the most active fractions obtained via column chromatography. tjnpr.org

High-Performance Liquid Chromatography (HPLC) is another powerful technique used primarily for the quantification and final purity assessment of isolated cubebin. researchgate.net It offers high resolution and sensitivity. nih.gov A common setup for cubebin analysis involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with o-phosphoric acid, with detection at a wavelength of 285 nm, which is the UV maximum for cubebin. researchgate.net

The table below summarizes various chromatographic conditions reported for the isolation and analysis of cubebin.

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Source |

| Vacuum Liquid Chromatography (VLC) | Silica Gel | Gradient of Dichloromethane:Ethyl Acetate | Initial Fractionation | tjnpr.org |

| Column Chromatography (CC) | Silica Gel 60 | Hexane/Ethyl Acetate (3:2, v/v) | Purification | nih.gov |

| Column Chromatography (CC) | Silica Gel F254 | Gradient of Dichloromethane:Ethyl Acetate | Separation | tjnpr.org |

| Thin-Layer Chromatography (TLC) | Silica Gel G60 F254 | Toluene:Ethyl Acetate (70:30) | Purity Determination | |

| Preparative TLC | Silica Gel F254 (0.5 mm) | Dichloromethane:Ethyl Acetate (8:2, v/v) | Final Isolation | tjnpr.org |

| High-Performance Liquid Chromatography (HPLC) | C18 Column | Acetonitrile:Water with 0.1% o-phosphoric acid (70:30) | Quantification & Purity | researchgate.net |

Recrystallization and Other Purification Techniques

Following chromatographic separation, the fractions containing cubebin are often still not completely pure. Therefore, a final purification step is necessary to obtain the compound in a highly purified, crystalline form.

Recrystallization is the most common and effective technique for the final purification of crude cubebin. mt.comyoutube.com This method relies on the differences in solubility of the compound and impurities in a specific solvent or solvent mixture at different temperatures. youtube.com The crude solid is dissolved in a minimum amount of a suitable hot solvent, and the solution is then allowed to cool slowly. ualberta.ca As the temperature decreases, the solubility of cubebin drops, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). mt.com The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. youtube.com For cubebin, a solvent system of petroleum ether:ethyl acetate (80:20) has been successfully used, yielding pure cubebin as white needles. Another study reported obtaining colorless crystals suitable for X-ray diffraction analysis by recrystallizing the compound from ethyl acetate at 4 °C. nih.gov

Before the final recrystallization, preliminary purification steps are often applied to the initial crude extract. Techniques like saponification and solvent fractionation (also known as solvent-solvent extraction) can be used to remove major interfering constituents. For example, saponification can help remove fatty materials. Subsequent partitioning of the extract between immiscible solvents can further enrich the fraction containing the desired lignan (B3055560) before it is subjected to chromatography.

The table below details purification techniques used for cubebin.

| Technique | Solvent/Reagents | Outcome | Source |

| Saponification & Solvent Fractionation | Acetone, Petroleum Ether | Removal of fatty materials, yielding crude cubebin | |

| Recrystallization | Petroleum Ether:Ethyl Acetate (80:20) | 99% pure (-)-cubebin (white needles) | |

| Recrystallization | Ethyl Acetate (EtOAc) at 4 °C | Pure cubebin (colorless crystals) | nih.gov |

Structural Elucidation and Analytical Characterization of Cubebin

Spectroscopic Analysis for Structural Confirmation

The definitive structure of cubebin, a dibenzylbutyrolactone lignan (B3055560), has been established through a combination of advanced spectroscopic techniques. These methods provide a detailed map of the molecule's atomic connectivity and stereochemistry. The primary tools for this characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules like cubebin. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the carbon-hydrogen framework. In solution, particularly in chloroform-d (CDCl₃), cubebin can exist as a mixture of epimers acs.orgacs.org.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the types and numbers of protons and carbons in the molecule.

The ¹H NMR spectrum of cubebin shows characteristic signals for aromatic protons, methylenedioxy protons, and the aliphatic protons of the butyrolactone ring. researchgate.net For instance, a distinct singlet around δ 5.94 ppm is indicative of the two methylenedioxy (-O-CH₂-O-) groups. researchgate.net Signals for the aliphatic protons on the lactone ring typically appear in the range of δ 2.01–2.75 ppm. researchgate.net

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The spectrum for cubebin displays resonances for the aromatic carbons between δ 108.03 and 121.68 ppm. researchgate.net The carbons of the two methylenedioxy groups are identified by signals around δ 100.75-100.80 ppm. researchgate.net The aliphatic carbons (C-7, C-7', C-8, C-8') resonate at higher fields, with signals appearing between δ 33.55 and 51.94 ppm. researchgate.net

The detailed ¹H and ¹³C NMR spectral data for cubebin are summarized in the table below.

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) (Multiplicity, J in Hz) |

|---|---|---|

| 1 | 132.0 | - |

| 2 | 108.1 | 6.75 (d, 8.0) |

| 3 | 147.8 | - |

| 4 | 146.5 | - |

| 5 | 109.4 | 6.62 (d, 8.0) |

| 6 | 121.9 | 6.57 (s) |

| 7 | 38.8 | 2.55 (m) |

| 8 | 42.8 | 2.55 (m) |

| 9 | 72.1 | 4.17 (d, 6.8) / 3.87 (t, 7.0) |

| 1' | 130.5 | - |

| 2' | 108.3 | 6.75 (d, 8.0) |

| 3' | 147.7 | - |

| 4' | 146.2 | - |

| 5' | 109.1 | 6.62 (d, 8.0) |

| 6' | 121.6 | 6.57 (s) |

| 7' | 33.5 | 2.55 (m) |

| 8' | 51.9 | 2.55 (m) |

| 9' | 98.7 / 103.2 | 5.18 (d) |

| O-CH₂-O (1) | 100.8 | 5.94 (s) |

| O-CH₂-O (2) | 100.7 | 5.94 (s) |

Note: Data compiled from multiple sources. Chemical shifts can vary slightly based on solvent and experimental conditions. The signals for C-9' can appear at two different shifts, reflecting the presence of epimers. researchgate.net

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J coupling). In cubebin, COSY spectra would show correlations between the protons on C-7, C-8, and C-9, as well as between C-7' and C-8', confirming the connectivity within the butyrolactone ring and the side chains.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (¹J coupling). It allows for the unambiguous assignment of each carbon atom that bears protons. For example, the proton signal at δ 5.94 ppm would correlate with the carbon signal at ~δ 100.8 ppm, confirming the methylenedioxy group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (²J and ³J coupling). This is particularly useful for identifying the connections between different fragments of the molecule and for assigning quaternary (non-protonated) carbons. For instance, the benzylic protons at C-7 would show correlations to aromatic carbons (C-1, C-2, C-6), linking the aromatic rings to the central lactone structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For cubebin, the mass spectrum shows a molecular ion peak [M]⁺ that confirms its molecular weight. The molecular ion peak for cubebin has been reported at an m/z of 354.9, which is consistent with its chemical formula C₂₀H₂₀O₅. researchgate.net

Fragmentation in the mass spectrometer occurs when the molecular ion breaks down into smaller, charged fragments. chemguide.co.ukwikipedia.orgyoutube.com The fragmentation pattern provides valuable structural information. For lignans (B1203133) like cubebin, a common fragmentation involves the cleavage of the benzylic C-C bonds, leading to the formation of stable tropylium-like ions derived from the 3,4-methylenedioxybenzyl moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. psu.edu The UV-Vis spectrum of cubebin dissolved in methanol shows a maximum absorption (λmax) at 285 nm. researchgate.net This absorption is characteristic of the π → π* transitions within the substituted benzene rings of the molecule. Theoretical calculations have also predicted an intense absorption band around 250 nm. researchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orglibretexts.org The IR spectrum of cubebin displays several characteristic absorption bands that confirm its key structural features. researchgate.net

The key IR absorption bands and their assignments are presented in the table below.

| Frequency (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| 3437 | O-H stretch | Hydroxyl group (due to hemiketal form) |

| 2923 | C-H stretch | Aliphatic CH and CH₂ |

| 1599, 1485-1500 | C=C stretch | Aromatic ring system |

| 1242 | C-O-C stretch | Aryl ether |

| 1038, 926 | C-O stretch | C-O bonds in lactone and methylenedioxy |

Source: Data from research on the characterization of (-)-cubebin. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification of Cubebin

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of individual components within a mixture. austinpublishinggroup.com In the context of cubebin analysis, HPLC is an indispensable tool for assessing the purity of isolated samples and for quantifying its concentration in various matrices, such as plant extracts. austinpublishinggroup.comresearchgate.net The technique's versatility and robustness make it ideal for handling compounds of diverse polarity and molecular mass. austinpublishinggroup.com

Reversed-phase HPLC (RP-HPLC) is the most common mode employed for cubebin analysis. researchgate.netacs.org This method utilizes a non-polar stationary phase, typically a silica (B1680970) support chemically modified with C18 (octadecylsilyl) alkyl chains, and a polar mobile phase. phenomenex.com Compounds are separated based on their hydrophobicity; more hydrophobic molecules like cubebin interact more strongly with the stationary phase, leading to longer retention times. chemass.si

Purity assessment by HPLC relies on the principle that a pure compound will ideally yield a single, symmetrical chromatographic peak under specific conditions. sepscience.com The presence of additional peaks suggests impurities. For a more definitive assessment, a Photodiode Array (PDA) or Diode-Array Detector (DAD) is often used. sepscience.comchromatographyonline.com This type of detector acquires the complete UV-visible spectrum at all points across a chromatographic peak. The spectra from the upslope, apex, and downslope of the cubebin peak are compared; if the peak is pure, the spectra should be identical. chromatographyonline.com HPLC analysis has been used to confirm the purity of isolated (-)-cubebin at 99%. researchgate.netresearchgate.net

Quantification of cubebin is achieved by measuring the area of its chromatographic peak and comparing it to a calibration curve constructed from the analysis of standard solutions of known concentrations. researchgate.net The detector's response, typically UV absorbance at a specific wavelength, is directly proportional to the concentration of the analyte. chromatographyonline.com For cubebin, the UV maximum absorbance is observed at approximately 285 nm, making this a suitable wavelength for detection to ensure high sensitivity. researchgate.net

Method Development and Validation for Cubebin Analysis

The development of a reliable HPLC method is a systematic process involving the selection and optimization of chromatographic conditions to achieve a desired separation. thermofisher.compharmaguideline.com This is followed by method validation, a formal process that confirms the method is suitable for its intended purpose, providing consistent and accurate results. thermofisher.comms-editions.cl

Method Development

The primary goal during method development for cubebin is to achieve good resolution, symmetric peak shape, and a reasonable analysis time. Key parameters that are optimized include the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

Stationary Phase (Column): For the analysis of lignans like cubebin, reversed-phase columns are the standard choice. austinpublishinggroup.comresearchgate.net C18 columns (e.g., Purospher STAR RP-18, Waters HR C18) are frequently reported, offering excellent hydrophobic separation capabilities. researchgate.netphenomenex.comresearchgate.net Column dimensions, particle size, and temperature are also critical variables; a common configuration is a 250 mm x 4.6 mm column with 5 µm particles, operated at ambient temperature. researchgate.neteas.org

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724). researchgate.netresearchgate.net The ratio of these solvents determines the eluting strength of the mobile phase and thus the retention time of cubebin. The pH of the mobile phase can be adjusted to control the ionization of analytes, though for a neutral molecule like cubebin, its effect is minimal. chromatographyonline.com Often, a small amount of acid, such as o-phosphoric acid, is added to the mobile phase to improve peak shape. researchgate.net Separations can be performed using an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time), with gradients being particularly useful for complex samples containing multiple lignans. researchgate.netresearchgate.netpharmaguideline.com

Detection: As cubebin possesses chromophores, a UV detector is the most common and effective choice. pharmaguideline.comelementlabsolutions.com The detection wavelength is set at the absorbance maximum (λmax) of cubebin, which is around 285 nm, to maximize sensitivity. researchgate.net

A summary of typical chromatographic conditions used for cubebin analysis is presented in the table below.

| Parameter | Condition | Source |

|---|---|---|

| Chromatographic Mode | Reversed-Phase HPLC (RP-HPLC) | researchgate.netacs.org |

| Column | Purospher STAR RP-18 (250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile:Water with 0.1% o-phosphoric acid (70:30 v/v) | researchgate.net |

| Elution Mode | Isocratic | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV Absorbance at 285 nm | researchgate.net |

| Injection Volume | 20 µL | researchgate.net |

| Temperature | Ambient | researchgate.net |

Method Validation

Once developed, the analytical method must be validated according to guidelines from bodies like the International Conference on Harmonization (ICH) to ensure its reliability. researchgate.netms-editions.cljournalbji.com The key validation parameters include:

Linearity: This demonstrates that the detector response is directly proportional to the analyte concentration over a specific range. youtube.com For cubebin, linearity has been established in ranges such as 5-25 µg/mL and 5–300 µg/mL, with excellent correlation coefficients (r²) of 0.9886 and >0.999, respectively. researchgate.netresearchgate.net

Precision: Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). One study reported intra-day and inter-day precision with RSD values lower than 0.53%. researchgate.net

Accuracy: Accuracy reflects the closeness of the measured value to the true value. youtube.com It is often determined by recovery studies, where a known amount of pure cubebin is added to a sample matrix and the amount recovered is measured. Reported accuracy for a cubebin HPLC method was between 93.00% and 106.28%. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. youtube.comresearchgate.net These are typically determined by analyzing a series of dilute solutions and calculating the signal-to-noise ratio. youtube.com

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or other lignans, that may be present in the sample. journalbji.com Specificity is demonstrated by the absence of interfering peaks at the retention time of cubebin.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). youtube.comresearchgate.net This provides an indication of its reliability during normal usage.

The table below summarizes the validation parameters for a developed HPLC method for cubebin analysis.

| Validation Parameter | Finding / Range | Source |

|---|---|---|

| Linearity Range | 5-25 µg/mL | researchgate.net |

| Correlation Coefficient (r²) | 0.9886 | researchgate.net |

| Precision (%RSD) | <0.53% (Intra-day and Inter-day) | researchgate.net |

| Accuracy (% Recovery) | 93.00% - 106.28% | researchgate.net |

Synthetic and Semisynthetic Approaches to Cubebin and Its Derivatives

Total Synthesis of Cubebin

The total synthesis of cubebin has been achieved through several key routes and methodologies. One notable approach involves a double Stobbe condensation. rsc.orgrsc.org This method begins with the reaction of an aldehyde, such as piperonal, with a succinic acid derivative, leading to the formation of a substituted succinic acid. rsc.orgrsc.orgscispace.comgoogle.com Resolution of the resulting racemic mixture is a crucial step in obtaining the desired stereoisomer of cubebin. rsc.orgrsc.org

Key Synthetic Routes and Methodologies (e.g., Double Stobbe Approach, Selective Reduction)

A key synthetic route to cubebin involves the double Stobbe approach, which constructs the core carbon skeleton. rsc.orgrsc.orgscispace.com Following the Stobbe condensation and resolution, subsequent steps typically involve reduction of the carboxyl groups to yield a diol. rsc.orgrsc.orgresearchgate.net Selective oxidation of the diol can then lead to intermediates such as hibalactone or dehydrocubebin. rsc.orgrsc.orgresearchgate.net A crucial step in the synthesis of cubebin from a lactone precursor like hinokinin (B1212730) is selective reduction. For instance, the lactone (-)-hinokinin can be converted into the hemiacetal (-)-cubebin through selective reduction with reagents such as sodium aluminium hydride or diisobutylaluminum hydride (DIBAL-H). rsc.orgrsc.orgresearchgate.net Other methodologies in lignan (B3055560) synthesis that could be relevant include Michael additions, alkylations, and oxidative couplings, although the specific application to cubebin's total synthesis varies depending on the route. mdpi.com

Semisynthesis of Cubebin Derivatives

Semisynthesis plays a significant role in obtaining cubebin derivatives, often starting from naturally isolated cubebin or related lignans (B1203133). This approach allows for targeted modifications of the cubebin structure to explore structure-activity relationships and generate compounds with potentially altered properties. nih.govresearchgate.netacademicjournals.orgufop.br

Derivatization Strategies and Functional Group Modifications (e.g., Acetylation, Methylation, Amination, Benzylation, Nitration)

Various derivatization strategies are employed to modify the functional groups present in cubebin. These modifications can include alterations to the hydroxyl group (the lactol functionality) and the aromatic rings. Examples of functional group modifications reported in the semisynthesis of cubebin derivatives include acetylation, methylation, amination, and benzylation of the hydroxyl group. google.comacademicjournals.orgcabidigitallibrary.orgthieme-connect.com Additionally, modifications such as nitration can be performed on the aromatic rings. cabidigitallibrary.orgthieme-connect.com These reactions allow for the introduction of different substituents, which can influence the compound's physical, chemical, and biological characteristics. solubilityofthings.com

Here is a table summarizing some semisynthetic cubebin derivatives and their modifications:

| Derivative Name | Modification(s) | Starting Material (typically Cubebin) |

| (-)-O-methylcubebin | Methylation of hydroxyl group | (-)-Cubebin |

| (-)-O-benzylcubebin | Benzylation of hydroxyl group | (-)-Cubebin |

| (-)-O-acetylcubebin | Acetylation of hydroxyl group | (-)-Cubebin |

| (-)-O-(N,N-dimethylamino-ethyl)-cubebin | Amination of hydroxyl group with N,N-dimethylaminoethyl moiety | (-)-Cubebin |

| (-)-6,6'-dinitrohinokinin | Nitration of aromatic rings | (-)-Hinokinin (often derived from Cubebin) |

Note: This table is illustrative based on the mentioned modifications and typical synthetic routes.

Conversion Pathways Between Lignan Subtypes (e.g., Conversion of Hinokinin to Cubebin)

Conversion pathways between different lignan subtypes are also relevant in the context of cubebin semisynthesis. A significant example is the conversion of hinokinin to cubebin, which involves the selective reduction of the lactone functional group in hinokinin to the lactol (hemiacetal) present in cubebin. rsc.orgrsc.orgresearchgate.net This transformation highlights the close structural relationship between these two lignans and provides a route to access cubebin from the more readily available hinokinin in some cases. academicjournals.org Conversely, cubebin can be oxidized to form hinokinin. academicjournals.org

Microbial Transformation of Cubebin

Microbial transformation offers an alternative and often environmentally friendly approach to modify natural products like cubebin. biocrick.comjrasb.comtandfonline.com Microorganisms, particularly fungi, possess enzymatic machinery capable of catalyzing specific reactions that can lead to the formation of cubebin derivatives or related compounds. biocrick.comjrasb.comtandfonline.comresearchgate.net This process can mimic metabolic pathways and yield metabolites that might be difficult to obtain through conventional chemical synthesis. biocrick.comtandfonline.comsci-hub.se

Studies have investigated the biotransformation of (-)-cubebin using filamentous fungi such as Aspergillus terreus and Aspergillus niger. biocrick.comjrasb.comtandfonline.comsci-hub.se These biotransformation processes can efficiently produce compounds like (-)-hinokinin and (-)-parabenzlactone from (-)-cubebin. biocrick.comjrasb.comtandfonline.comsci-hub.se The use of microbial transformation can be advantageous due to the potential for high selectivity and the avoidance of harsh chemical reagents. biocrick.comtandfonline.com

Here is a summary of microbial transformation of (-)-Cubebin:

| Microorganism | Substrate | Major Product(s) | Reference |

| Aspergillus terreus | (-)-Cubebin | (-)-Hinokinin, (-)-Parabenzlactone | biocrick.comjrasb.comtandfonline.comsci-hub.se |

| Aspergillus niger | (-)-Cubebin | (-)-Hinokinin, (-)-Parabenzlactone | biocrick.comjrasb.comtandfonline.comsci-hub.se |

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Animal Models

Anti-Inflammatory Mechanisms of Action of Cubebin

Cubebin, a dibenzylbutyrolactone lignan (B3055560), has been the subject of various investigations to elucidate its anti-inflammatory properties. Research using in vitro and animal models points to a multi-faceted mechanism of action, involving the modulation of key inflammatory molecules and pathways. Its analgesic efficacy is believed to be closely related to these anti-inflammatory properties.

Cubebin has demonstrated a significant ability to interfere with the action of key inflammatory mediators. Prostaglandins are crucial lipids involved in the generation of inflammatory responses such as swelling, fever, and pain. In animal models, cubebin significantly reduced edema induced by prostaglandin (B15479496) E2 (PGE2). This suggests that part of its anti-inflammatory effect is derived from its ability to counteract the downstream effects of this specific pro-inflammatory molecule.

The compound's interaction with the nitric oxide (NO) pathway has also been investigated. Studies on isolated rat aortic rings revealed that cubebin can induce vasorelaxation through the activation of the NO/cGMP pathway. nih.gov However, this effect was found to be independent of the prostaglandin synthesis pathway, as it was not blocked by the cyclooxygenase inhibitor, indomethacin (B1671933). nih.gov While this highlights cubebin's ability to modulate NO signaling in vascular tissue, its direct effect on the overproduction of NO by immune cells like macrophages during an inflammatory response requires further detailed investigation.

The mechanism of action of cubebin has been compared to that of non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes. nih.govnih.govstanford.eduresearchgate.netyoutube.com These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins. nih.govstanford.edu The COX-2 isoform is particularly important as it is typically induced during inflammatory processes. nih.gov

However, the direct inhibitory effect of cubebin on COX isoforms is not straightforward. While its action on prostaglandin-mediated inflammation suggests an interaction with this pathway, at least one study has shown that the biological effects of cubebin can occur independently of COX inhibition. nih.gov Specifically, the vasorelaxant effect of cubebin was not prevented by pre-treatment with indomethacin, a non-specific COX inhibitor. nih.gov This finding indicates that cubebin's anti-inflammatory mechanism may be more complex than direct, universal inhibition of COX-1 and COX-2, and it may act at different points in the inflammatory cascade depending on the biological context.

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of inflammation, controlling the expression of numerous pro-inflammatory genes and cytokines. nih.govnih.govyoutube.comkegg.jpyoutube.com Activation of these pathways leads to a cascade of events that promotes the inflammatory response. While extracts from plants containing cubebin, such as Piper cubeba, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, the direct action of isolated cubebin on these specific pathways is not yet fully elucidated. The precise molecular targets of cubebin within the MAPK and NF-κB signaling cascades in inflammatory cells remain an important area for future research to fully understand its cellular mechanism of action.

A central event in the inflammatory response is the migration of leukocytes from the bloodstream into inflamed tissue. nih.govnih.govdoi.orgresearchgate.net The ability of an agent to inhibit this process is a key indicator of its anti-inflammatory potential. However, studies investigating the effect of cubebin on this phenomenon have yielded consistent negative results. In a carrageenan-induced inflammation model in the peritoneal cavity of rats, cubebin did not produce a significant reduction in cell migration. This finding suggests that cubebin's anti-inflammatory activity does not primarily involve the inhibition of leukocyte trafficking to the site of inflammation.

Analgesic Effects of Cubebin

Cubebin has been identified as a bioactive lignan possessing significant analgesic activity in various animal models of nociception. nih.govnih.govumlub.plresearchgate.netscispace.com Its pain-relieving effects are considered to be intrinsically linked to its anti-inflammatory actions.

The primary mechanism for cubebin's analgesic effect appears to be its modulation of peripheral nociceptive processes, particularly those involving inflammatory mediators. This has been demonstrated in the acetic acid-induced writhing test in mice, a model of visceral pain that relies on the release of inflammatory substances like prostaglandins. In this model, cubebin significantly reduces the number of writhings, indicating a potent analgesic effect.

Further investigation into the specific mediators involved shows that cubebin can significantly reduce writhings induced directly by prostacyclin (PGI2). This provides strong evidence that the analgesic action of cubebin is, at least in part, due to its interference with the prostaglandin signaling pathway, which sensitizes nerve endings and leads to the sensation of pain. Research has also explored the modification of cubebin's structure to enhance its analgesic properties.

| Compound | Inhibition of Acetic Acid-Induced Writhing (%) |

|---|---|

| Cubebin | 41% |

| (-)-O-acetyl cubebin | >41% (More effective than cubebin) |

| (-)-O-benzyl cubebin | 80% |

| 6,6′-diaminohinokinin (Cubebin derivative) | 82% (edema inhibition) |

Antiparasitic Activities of Cubebin

The natural lignan cubebin has been the subject of various investigations to determine its efficacy against a range of parasites. Research, primarily conducted through in vitro and animal models, has explored its potential as a trypanocidal, antileishmanial, and anthelmintic agent.

Trypanocidal Efficacy (e.g., against Trypanosoma cruzi)

Cubebin's activity against Trypanosoma cruzi, the etiological agent of Chagas disease, has been evaluated across different stages of the parasite's life cycle and in animal models.

The trypanocidal effects of cubebin appear to be stage-specific and show variability in published findings. While some studies have reported general trypanocidal activity, specific in vitro assays against the trypomastigote form of T. cruzi found (-)-cubebin to be inactive, with a half-maximal inhibitory concentration (IC50) greater than 100 μM. researchgate.net However, research on the intracellular amastigote stage, which is crucial for mammalian infection, has demonstrated the activity of cubebin derivatives. For instance, the derivative (-)-hinokinin was found to be highly active against free amastigote forms, with an IC50 value of 0.7 μM. nih.govresearchgate.net Other derivatives, such as (-)-O-benzyl cubebin and (-)-O-(N,N-dimethylaminoethyl)-cubebin, displayed moderate activity with IC50 values of 5.7 μM and 4.7 μM, respectively. nih.govresearchgate.net

In animal models of acute Chagas disease, (-)-cubebin has demonstrated a significant capacity to reduce parasite load. researchgate.net Studies in BALB/c mice infected with the Y strain of T. cruzi showed that unencapsulated (-)-cubebin reduced the number of circulating parasites by 58.5% compared to a negative control. nih.govx-mol.com Furthermore, a formulation of (-)-cubebin encapsulated in poly(lactic-co-glycolic acid) (PLGA) microspheres showed a slightly enhanced effect, with a 61.3% decrease in parasitemia. nih.govx-mol.com These findings underscore the in vivo potential of cubebin to control parasite replication during the acute phase of infection. researchgate.net

The precise molecular mechanisms of cubebin itself on T. cruzi are not fully elucidated; however, studies on its derivatives offer significant insights into a potential mode of action involving parasite messenger RNA (mRNA) processing. nih.govresearchgate.net In trypanosomatids, mature mRNAs are generated from polycistronic precursors through a unique mechanism called trans-splicing. nih.gov This process is essential for parasite viability and represents a key difference from host cell mRNA maturation, making it an attractive drug target. nih.govresearchgate.net

Antileishmanial Efficacy (e.g., against Leishmania donovani promastigotes)

Cubebin has been identified as having antileishmanial properties. nih.govresearchgate.net In vitro studies have demonstrated its activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. Specifically, cubebin exhibited significant activity against the promastigote stage of L. donovani at a concentration of 100 µM. This initial finding led to further testing in a hamster model of the disease, indicating its potential as a lead compound for leishmaniasis treatment.

Anthelmintic Potential (e.g., against Gastrointestinal Nematodes)

Investigations into cubebin have confirmed its potential as an anthelmintic agent against gastrointestinal nematodes of significant veterinary importance, such as Haemonchus contortus. unesp.br A detailed in vitro study evaluated the efficacy of cubebin isolated from Piper cubeba fruits against the eggs and larvae of nematodes from naturally infected sheep. The study utilized three distinct assays: the egg hatch test (EHT), the larval development test (LDT), and the larval migration test (LMT). unesp.br

In the EHT, cubebin demonstrated ovicidal activity with a half-maximal effective concentration (EC50) of 150.00 μg/mL. unesp.br Its larvicidal effects were more pronounced. In the LDT, which assesses the transition from L1 to L3 larvae, cubebin showed an EC50 of 14.89 μg/mL. unesp.br The compound was even more potent in the LMT, which measures the ability of L3 larvae to migrate through a filter, exhibiting an EC50 value of 0.89 μg/mL. unesp.br These results demonstrate that cubebin is effective against multiple developmental stages of gastrointestinal nematodes.

| Assay | Target Stage | EC50 (µg/mL) | Reference |

|---|---|---|---|

| Egg Hatch Test (EHT) | Eggs | 150.00 | unesp.br |

| Larval Development Test (LDT) | L1 Larvae | 14.89 | unesp.br |

| Larval Migration Test (LMT) | L3 Larvae | 0.89 | unesp.br |

Anticancer and Antiproliferative Activities of Cubebin

The anticancer and antiproliferative properties of (-)-cubebin have been evaluated against a variety of human cancer cell lines. nih.govresearchgate.netnih.govjppres.com These studies have revealed significant cytotoxic and growth-inhibitory effects, suggesting its potential as a basis for the development of new anticancer agents. nih.gov

In vitro testing has demonstrated that cubebin possesses activity against multiple cancer types. One study reported its efficacy against six human cancer cell lines: lung (A549), chronic myeloid leukemia (K562), cervical (SiHa), nasopharyngeal (KB), and colon (HCT116 and HT29). researchgate.netnih.gov The compound showed notable potency against A549, K562, and KB cell lines, with IC50 values of 8.3 µM, 8.7 µM, and 8.2 µM, respectively. researchgate.net Its activity against the colon cancer cell lines HCT116 and HT29 was more moderate, with IC50 values of 45.1 µM and 45.2 µM. researchgate.net

Another investigation assessed the antiproliferative activity of cubebin using the growth inhibition (GI50) metric across eight human tumor cell lines. nih.govresearchgate.net It showed potent activity (GI50 ≤ 30 μg/mL) against glioma (U251), kidney (786-0), prostate (PC-3), and colon (HT-29) cell lines. nih.gov For leukemia cells (K562), the GI50 was found to be ≤ 4.0 μg/mL. nih.gov However, it was considered inactive against breast (MCF-7) and another lung cancer cell line (NCI-H460), with GI50 values > 250 μg/mL in this particular study. nih.gov

Morphological analysis of cancer cells treated with cubebin and its derivatives indicated that these compounds induce cell death through an apoptosis-mediated pathway. nih.gov Further analysis of the cytotoxic potential of cubebin suggests that it may act by altering cellular metabolism, thereby inhibiting cell growth, which points to a cytostatic effect. nih.gov

| Cell Line | Cancer Type | Activity Metric | Value | Reference |

|---|---|---|---|---|

| A549 | Lung | IC50 | 8.3 µM | researchgate.net |

| K562 | Chronic Myeloid Leukemia | IC50 | 8.7 µM | researchgate.net |

| KB | Nasopharyngeal | IC50 | 8.2 µM | researchgate.net |

| HCT116 | Colon | IC50 | 45.1 µM | researchgate.net |

| HT29 | Colon | IC50 | 45.2 µM | researchgate.net |

| U251 | Glioma (CNS) | GI50 | ≤ 30 µg/mL | nih.gov |

| 786-0 | Kidney | GI50 | ≤ 30 µg/mL | nih.gov |

| PC-3 | Prostate | GI50 | ≤ 30 µg/mL | nih.gov |

| K562 | Leukemia | GI50 | ≤ 4.0 µg/mL | nih.gov |

Effects on Cancer Cell Proliferation and DNA Synthesis

Cubebin has demonstrated significant antiproliferative effects across various cancer cell lines. researchgate.netnih.gov Studies have shown that extracts of Piper cubeba rich in cubebin can inhibit the proliferation of androgen-dependent human prostate cancer cells (LNCaP) by reducing DNA synthesis. researchgate.netresearchgate.net This anti-growth effect was noted to be less pronounced in androgen-independent prostate cancer cells (PC-3). researchgate.net

Further research has confirmed the anticancer activity of cubebin and its derivatives against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), cervical (SiHa), nasopharyngeal (KB), and colon (HCT116, HT29) cancer lines. nih.gov However, in one study focusing on the HT29 human colon adenocarcinoma cell line, cubebin did not alter cell proliferation kinetics at concentrations up to 28 µM over a 96-hour period, though a much higher concentration (280 µM) was found to be cytotoxic. researchgate.netunesp.br Methanol crude extracts from P. cubeba have also shown anticancer activity against breast cancer cells, including MCF-7 and MDA-MB-468 cell lines. jppres.com

Table 1: Antiproliferative Activity of Cubebin and Cubebin-Containing Extracts

| Cell Line | Cancer Type | Observed Effect |

|---|---|---|

| LNCaP | Prostate Cancer | Inhibition of proliferation via reduced DNA synthesis. researchgate.netresearchgate.net |

| PC-3 | Prostate Cancer | Less pronounced antigrowth effect compared to LNCaP. researchgate.net |

| A549 | Lung Cancer | Significant anticancer activity observed. nih.gov |

| K562 | Chronic Myeloid Leukemia | Significant anticancer activity observed. nih.gov |

| SiHa | Cervical Cancer | Significant anticancer activity observed. nih.gov |

| KB | Nasopharyngeal Cancer | Significant anticancer activity observed. nih.gov |

| HCT116 | Colon Cancer | Significant anticancer activity observed. nih.gov |

| HT29 | Colon Cancer | No alteration in proliferation at ≤28 µM; cytotoxic at 280 µM. unesp.br |

| MCF-7 | Breast Cancer | Anticancer activity observed. jppres.com |

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism for cubebin's anticancer activity appears to be the induction of apoptosis, or programmed cell death. Morphological analysis of cancer cells treated with cubebin and its derivatives indicates a cell death pathway mediated by apoptosis. nih.gov Evidence for this includes the observation of DNA fragmentation, a hallmark of apoptosis, in various breast cancer cell lines (MCF-7, MDA-MB-468, and MDA-MB-231) following treatment with P. cubeba extracts. nih.govjppres.com

In LNCaP prostate cancer cells, a cubebin-containing extract was also found to induce apoptosis. researchgate.net Furthermore, studies on the triple-negative breast cancer cell line MDA-MB-231 showed that an active fraction from a P. cubeba extract significantly increased the number of apoptotic cells and induced multi-caspase activity in a time-dependent manner. jppres.com In contrast, one study on HT29 colon cancer cells found that cubebin, at concentrations up to 28 µM, did not significantly alter apoptotic cell death or the expression of key apoptosis-related genes (CASP8 and CASP9) after 24 hours of treatment. unesp.br This suggests that the pro-apoptotic effects of cubebin may be dependent on the specific cell line and the concentration used.

Table 2: Pro-Apoptotic Effects of Cubebin

| Cell Line | Cancer Type | Evidence of Apoptosis |

|---|---|---|

| Multiple Lines | Various | Morphological changes consistent with apoptosis. nih.gov |

| MCF-7 | Breast Cancer | DNA fragmentation. jppres.com |

| MDA-MB-468 | Breast Cancer | DNA fragmentation. jppres.com |

| MDA-MB-231 | Breast Cancer | DNA fragmentation, increased apoptotic cells, multi-caspase activation. jppres.com |

| LNCaP | Prostate Cancer | Induction of apoptosis. researchgate.net |

Molecular Targets in Cancer Pathways (e.g., 5α-reductase II, CDK4)

Research into the molecular targets of cubebin has identified its interaction with key enzymes in cancer progression. A potent inhibitory effect has been observed on 5α-reductase II activity by a P. cubeba extract, P9605. researchgate.netresearchgate.net This enzyme is critical in prostate cancer as it converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT), which promotes cancer cell growth. researchgate.net The same extract also demonstrated antagonistic activity at wild-type androgen receptors. researchgate.netresearchgate.net

The p16-CDK4-cyclin D-Rb pathway, which regulates the G1-S transition in the cell cycle, is aberrant in a majority of cancers and is a logical target for therapy. nih.gov Cyclin-dependent kinase 4 (CDK4) is a key regulator in this pathway, and selective CDK4 inhibitors have been developed as cancer treatments. nih.govnih.gov However, current research has not established a direct inhibitory link between cubebin and the CDK4 enzyme.

Modulation of Mutagenicity and Genotoxicity

Cubebin has demonstrated a complex, dose-dependent role in modulating genetic damage. In several studies, cubebin itself was found to be non-genotoxic and non-mutagenic at the concentrations tested. researchgate.netnih.gov More significantly, it has shown protective, or antigenotoxic, effects against damage caused by other chemical agents. For instance, (-)-cubebin significantly reduced the frequency of micronuclei induced by the chemotherapy drug doxorubicin (B1662922) (DXR) in V79 cells by an average of 63.88%. nih.gov In Drosophila melanogaster, low concentrations of cubebin also reduced the mutant spots induced by DXR. unesp.br

This protective effect is hypothesized to be due to cubebin acting as a free radical scavenger at lower concentrations. nih.gov Conversely, at higher concentrations, cubebin may act as a pro-oxidant and has been shown to potentiate the effects of DXR. nih.govunesp.br Other studies have indicated that high doses of cubebin can cause dose-related clastogenic and genotoxic effects in the somatic cells of mice, suggesting that caution is warranted with high levels of consumption. nih.govresearchgate.net

Neuroprotective and Cognitive Enhancement Studies of Cubebin

Cubebin has been investigated for its potential to protect neural tissues and enhance cognitive function, with research focusing on its effects on key enzymes and oxidative stress in the brain.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132); its inhibition is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govnih.gov Cubebin has been identified as an AChE inhibitor. researchgate.netnih.gov In vitro assays determined the IC50 value of cubebin for AChE inhibition to be 992 μM. nih.govnih.gov Molecular docking studies confirmed that cubebin binds effectively within the active site of the AChE enzyme. nih.govnih.gov

In animal models, pre-treatment with cubebin was shown to significantly prevent the increase in brain AChE activity induced by scopolamine (B1681570), a compound used to create a model of memory impairment. nih.govnih.gov Another study reported that a cubebin-containing fraction demonstrated AChE inhibitory activity with an IC50 value of 72.72 ± 8.7 μg/mL. researchgate.net This ability to inhibit AChE and thereby increase cholinergic neurotransmission is a key component of its potential for cognitive enhancement. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Cubebin

| Study Type | Finding | IC50 Value |

|---|---|---|

| In Vitro Assay | Cubebin inhibits AChE enzyme activity. nih.govnih.gov | 992 μM |

| In Vitro Assay | Cubebin-containing fraction inhibits AChE. researchgate.net | 72.72 ± 8.7 μg/mL |

| Animal Model (mice) | Cubebin pre-treatment attenuates scopolamine-induced rise in brain AChE activity. nih.gov | N/A |

Attenuation of Oxidative Stress in Neural Tissues

The brain is particularly vulnerable to oxidative stress due to its high rate of oxygen consumption and rich lipid content. nih.govnih.gov Oxidative stress is implicated in the pathology of neurodegenerative diseases. Cubebin has demonstrated significant antioxidant properties that may contribute to its neuroprotective effects. nih.govnih.gov

In a mouse model of scopolamine-induced amnesia, pre-treatment with cubebin significantly attenuated the rise in oxidative stress levels in the brain. nih.govnih.gov Similarly, in a rat model of methamphetamine-induced neurotoxicity, cubebin administration helped to modulate oxidative stress markers. mdpi.com It showed an ability to regulate antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT), while also reducing markers of oxidative damage like malondialdehyde (MDA) and nitric oxide (NO). mdpi.com This antioxidant activity, combined with its AChE inhibition, is believed to be the basis for cubebin's protective effects against spatial memory impairment. nih.gov

Impact on Learning and Memory in Animal Models

Cubebin has demonstrated significant potential in mitigating learning and memory deficits in animal models, particularly in cases of chemically-induced amnesia. Research has focused on its effects in scopolamine-induced amnesia, a common model for studying cognitive dysfunction. nih.govnih.gov

In a study involving mice with scopolamine-induced spatial memory impairment, pre-treatment with cubebin at doses of 25 and 50 mg/kg intraperitoneally (i.p.) resulted in a significant prevention of learning and memory deficits. nih.govnih.gov The Morris water maze (MWM) test, a standard for evaluating spatial memory and learning, was used to assess cognitive function. The time taken by the mice to find a hidden platform, known as the escape latency time (ELT), was measured. Scopolamine-treated mice showed a marked increase in ELT, indicating memory impairment. However, mice pre-treated with cubebin exhibited a significant decrease in ELT, comparable to the effects of the standard drug donepezil. nih.gov

The mechanism underlying cubebin's positive cognitive effects is believed to be multifactorial, primarily involving the inhibition of the enzyme acetylcholinesterase (AChE) and its antioxidant properties. nih.govnih.gov Scopolamine, a muscarinic antagonist, is known to increase AChE activity in the brain, leading to a reduction in acetylcholine, a neurotransmitter crucial for learning and memory. nih.gov Cubebin pre-treatment was found to significantly inhibit this rise in brain AChE activity. nih.govnih.gov In vitro assays confirmed cubebin's AChE inhibitory activity, with an IC50 value of 992 μM. nih.gov

Furthermore, scopolamine administration also induces oxidative stress in the brain. Cubebin treatment was shown to attenuate these effects by restoring the levels of malondialdehyde (MDA), a marker of oxidative stress, in the brain. nih.gov Molecular docking studies have also suggested that cubebin binds effectively within the active site of the AChE enzyme. nih.govnih.gov

Table 1: Effect of Cubebin on Scopolamine-Induced Changes in Mice

| Treatment Group | Dose (mg/kg) | Mean Escape Latency (seconds) | Brain AChE Activity Inhibition | Brain MDA Level Restoration |

|---|---|---|---|---|

| Control | - | Normal | - | - |

| Scopolamine | 3 | Significantly Increased | - | - |

| Cubebin + Scopolamine | 25 | Significantly Decreased | Significant | Significant |

| Cubebin + Scopolamine | 50 | Significantly Decreased | Significant | Significant |

Prevention of Lipofuscinogenesis

Currently, there is a lack of specific scientific literature and research data directly investigating the impact of cubebin on the prevention of lipofuscinogenesis.

Antimicrobial Spectrum and Mechanisms of Cubebin

Antibacterial Activities against Oral Pathogens (e.g., Porphyromonas gingivalis, Streptococcus mitis)

Cubebin has demonstrated notable antibacterial activity against a range of oral pathogens. Studies have evaluated its efficacy against bacteria implicated in dental caries and periodontal diseases.

Against Porphyromonas gingivalis, a key pathogen in periodontitis, derivatives of cubebin have shown promising results. For instance, (-)-O-methylcubebin and (-)-O-benzylcubebin exhibited a minimum inhibitory concentration (MIC) of 50 µg/ml. scielo.br

The activity of (-)-cubebin against Streptococcus mitis, a common inhabitant of the oral cavity that can act as an opportunistic pathogen, has also been documented. nih.govnih.gov In one study, (-)-cubebin displayed a MIC value of 0.20 mM for Streptococcus mitis. nih.gov

Table 2: Antibacterial Activity of Cubebin and Its Derivatives against Oral Pathogens

| Compound | Microorganism | MIC Value |

|---|---|---|

| (-)-Cubebin | Streptococcus mitis | 0.20 mM |

| (-)-Cubebin | Enterococcus faecalis | 0.35 mM |

| (-)-O-methylcubebin | Porphyromonas gingivalis | 50 µg/ml |

| (-)-O-benzylcubebin | Porphyromonas gingivalis | 50 µg/ml |

Research indicates that certain compounds with antibacterial properties against oral pathogens can also interfere with biofilm formation, a critical step in the development of dental plaque and periodontal disease. For example, banglene, another natural compound, has been shown to reduce biofilm formation by Porphyromonas gingivalis. mdpi.com While the direct impact of cubebin on the biofilm formation of these specific oral pathogens requires more targeted investigation, its demonstrated antibacterial activity suggests a potential role in disrupting this process.

Antifungal Activities (e.g., against Candida albicans, Colletotrichum fragariae)

Cubebin has been screened for its antifungal properties against various fungal species, including those of clinical and agricultural importance. epa.govresearchgate.net

Studies have shown that (-)-cubebin exhibits fungicidal activity against Candida albicans, an opportunistic pathogenic yeast. nih.gov The natural product (-)-cubebin and its semi-synthetic derivative (-)-hinokinin displayed fungicidal activity against Candida albicans at a concentration of 0.28 mM. nih.gov Another derivative, O-benzyl cubebin, showed both fungistatic and fungicidal effects against C. albicans at concentrations of 0.28 mM and 0.35 mM, respectively. nih.gov

In the context of plant pathogens, cubebin has demonstrated fungicidal activity against Colletotrichum fragariae, the fungus responsible for strawberry anthracnose. usda.gov

Antimycobacterial Activities

The antimycobacterial potential of cubebin and its derivatives has been evaluated against several Mycobacterium species. nih.govresearchgate.netznaturforsch.com While cubebin itself has been part of these investigations, some of its semi-synthetic derivatives have shown more potent activity.

In a study evaluating activity against Mycobacterium tuberculosis, the derivative hinokinin (B1212730) displayed a MIC value of 62.5 µg/mL. nih.govresearchgate.netznaturforsch.com Other derivatives, such as (-)-O-acetyl-cubebin and (-)-O-methyl-cubebin, were particularly effective against Mycobacterium avium, with MIC values of 62.5 µg/mL and 31.25 µg/mL, respectively. nih.govresearchgate.netznaturforsch.com All tested compounds, including cubebin, were found to be inactive against Mycobacterium kansasii. nih.govresearchgate.netznaturforsch.com These findings suggest that the dibenzylbutyrolactone lignan structure can be a starting point for developing new antimycobacterial agents. scispace.com

Table 3: Antimycobacterial Activity of Cubebin and Its Derivatives

| Compound | Mycobacterial Strain | MIC (µg/mL) |

|---|---|---|

| (-)-Cubebin | Mycobacterium tuberculosis | >62.5 |

| Hinokinin | Mycobacterium tuberculosis | 62.5 |

| (-)-O-acetyl-cubebin | Mycobacterium avium | 62.5 |

Antioxidant and Free Radical Scavenging Properties of Cubebin

Cubebin, a lignan found in Piper cubeba, has demonstrated notable antioxidant properties in various in vitro and animal models. scielo.brresearchgate.net Studies have shown its capacity to counteract oxidative stress, which is often implicated in cellular damage and the progression of various diseases. nih.gov The antioxidant activity of cubebin is attributed to its ability to scavenge free radicals, thereby mitigating the damaging effects of these reactive molecules. nih.gov Research indicates that cubebin's neuroprotective effects may be linked to its antioxidant properties, as it has been shown to restore levels of malondialdehyde (MDA), a marker of cellular degeneration, in brain tissue under oxidative stress. nih.gov The antioxidant potential of cubebin has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net

Mechanisms of Free Radical Neutralization (e.g., Hydroxyl Radical, Superoxide Anion Radical, DPPH Radical)

Cubebin exhibits its antioxidant effects by neutralizing several types of free radicals through direct scavenging mechanisms. nih.gov Its activity against the stable DPPH free radical has been confirmed in multiple studies. researchgate.net Furthermore, investigations into compounds isolated from Piper cubeba, including cubebin, have demonstrated their capacity to scavenge highly reactive and damaging species such as the hydroxyl radical (HO•) and the superoxide anion radical (O₂⁻•). nih.gov

In one study, compounds from Piper cubeba were tested for their ability to inhibit hydroxyl radical formation in a Fenton-like reaction system. nih.gov The results showed varying degrees of inhibition, indicating a direct interaction with this potent radical species. nih.gov The same study also revealed that some of these compounds could catalyze the conversion of superoxide radicals, suggesting a superoxide dismutase (SOD)-like activity. nih.gov The ability to neutralize these specific radicals highlights a significant mechanism behind cubebin's protective effects against oxidative damage.

Table 1: Free Radical Scavenging Activity of Compounds from Piper cubeba

| Radical Species | Assay System | Observed Activity | Reference |

|---|---|---|---|

| DPPH Radical | DPPH antiradical activity assay | High antiradical activity, with inhibition ranging from 15% to 99% at a 5 mmol L⁻¹ concentration for various tested compounds. | nih.gov |

| Hydroxyl Radical (HO•) | Fenton-like reaction [Fe(II) + H₂O₂] with DMPO spin trap | Inhibited DMPO-OH radical formation by 5% to 57% at a 1.25 mmol L⁻¹ concentration. | nih.gov |

| Superoxide Anion Radical (O₂⁻•) | Potassium superoxide/18-crown-6 ether system | Several tested compounds demonstrated superoxide dismutase-like activity by catalyzing the conversion of superoxide radicals. | nih.gov |

Modulation of Mitochondrial Complex I Activity

Cubebin and its derivatives have been identified as inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase). nih.govresearchgate.net This enzyme is a critical component of the electron transport chain in mitochondria. Research has shown that these compounds inhibit state 3 respiration supported by glutamate/malate in hamster liver mitochondria. nih.govresearchgate.net The inhibitory effect was also observed on the NADH oxidase activity in submitochondrial particles. nih.gov The inhibition tends to be non-competitive. nih.govresearchgate.net Docking calculations have suggested a potential binding mode for these compounds with the B8 subunit of complex I. nih.gov

Table 2: Inhibition of Mitochondrial Respiration and Complex I by Cubebin and its Derivatives

| Activity Measured | System | Inhibitory Concentration (IC₅₀) / Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| State 3 Glutamate/Malate-supported Respiration | Hamster liver mitochondria | IC₅₀ values ranged from 12.16 to 83.96 µM. | nih.govresearchgate.net |

| NADH Oxidase Activity | Submitochondrial particles | Kᵢ values ranged from 0.62 to 16.1 µM. | nih.govresearchgate.net |

Interaction with Detoxification Enzyme Systems

Cubebin has been shown to interact with certain detoxification enzymes. Specifically, it can significantly inhibit the activity of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of a wide range of xenobiotics. researchgate.net Additionally, research suggests that cubebin can modulate the metabolic activation of urethane (B1682113) by inhibiting the binding of its metabolites to DNA. researchgate.net This indicates that cubebin may play a role in altering the biotransformation of certain toxic compounds.

Other Biological Activities and Mechanistic Insights of Cubebin

Beyond its antioxidant properties, cubebin exhibits other significant biological activities, including effects on the vascular system and its interaction with histamine-related pathways.

Vasorelaxant Effects (e.g., via NO/cGMP Signaling Pathway)

Studies have demonstrated that (-)-cubebin possesses vasorelaxant properties. nih.govresearchgate.net In isolated rat aortic rings pre-contracted with phenylephrine (B352888), (-)-cubebin was found to induce relaxation. nih.gov This effect was observed in both endothelium-intact and endothelium-denuded aortic rings, suggesting a mechanism that is not entirely dependent on the endothelium. researchgate.net

The mechanism underlying this vasorelaxant effect involves the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway. nih.govresearchgate.net The relaxant effect of (-)-cubebin was effectively abolished by pre-treatment with Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase, and 1H- nih.govnih.govresearchgate.netoxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a guanylyl cyclase inhibitor. nih.gov However, the effect was not altered by indomethacin, a cyclooxygenase inhibitor, indicating that prostacyclin is not involved in this process. nih.govresearchgate.net These findings collectively suggest that (-)-cubebin promotes vasorelaxation through the activation of the NO/cGMP pathway. nih.gov

Histamine (B1213489) Antagonism

Research on dihydrocubebin (B1205952), a lignan closely related to cubebin and isolated from Piper cubeba, has revealed its ability to inhibit histamine release from mast cells. koreascience.krresearchgate.net In studies using rat basophilic leukemia (RBL-2H3) cells and rat peritoneal mast cells (RPMCs), dihydrocubebin demonstrated a dose-dependent inhibition of histamine release induced by various agents. koreascience.kr

Specifically, dihydrocubebin was effective at inhibiting histamine release induced by DNP₂₄-BSA, thapsigargin, and ionomycin. researchgate.net However, it did not inhibit histamine release induced by compound 48/80. koreascience.krresearchgate.net This suggests that the inhibitory mechanism of dihydrocubebin on histamine release is likely related to intracellular Ca²⁺ signaling events rather than pathways involving G protein activation. koreascience.krresearchgate.net

Table 3: Inhibitory Effects of Dihydrocubebin on Histamine Release

| Cell Model | Inducer | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| RBL-2H3 Cells | DNP₂₄-BSA | 69.13 µM | koreascience.kr |

| Thapsigargin | 75.23 µM | koreascience.kr | |

| Rat Peritoneal Mast Cells (RPMCs) | Thapsigargin | 82.72 µM | koreascience.kr |

| Ionomycin | > 100 µM | koreascience.kr |

Antispasmodic Activity

Cubebin has been identified as possessing antispasmodic properties, suggesting its potential to alleviate muscle spasms. Research into its effects on vascular smooth muscle has provided insights into its relaxant capabilities. A study investigating the vasorelaxant effect of (-)-cubebin on isolated rat aortic rings pre-contracted with phenylephrine demonstrated a significant relaxation effect. This action was found to be independent of the vascular endothelium.